molecular formula C24H27N7O2 B12421926 1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-

1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-

Cat. No.: B12421926
M. Wt: 445.5 g/mol
InChI Key: MWYFHEYFOMQIDN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-1H-pyrazole-3-carboxamide with formamide can yield the pyrazolo[3,4-d]pyrimidine core .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Example Reaction Pathway:

  • Chlorination :

    Pyrazolo 3 4 d pyrimidin 4 one+POCl3TMA4 chloro pyrazolo 3 4 d pyrimidine\text{Pyrazolo 3 4 d pyrimidin 4 one}+\text{POCl}_3\xrightarrow{\text{TMA}}\text{4 chloro pyrazolo 3 4 d pyrimidine}
  • Hydrazine Substitution :

    4 chloro derivative+NH2NH24 hydrazinyl pyrazolo 3 4 d pyrimidine\text{4 chloro derivative}+\text{NH}_2\text{NH}_2\rightarrow \text{4 hydrazinyl pyrazolo 3 4 d pyrimidine}

Condensation Reactions

The hydrazinyl group undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) or acetophenones yields hydrazones, enhancing structural diversity. For instance:

    Hydrazinyl derivative+RCHOAcOHHydrazone derivative\text{Hydrazinyl derivative}+\text{RCHO}\xrightarrow{\text{AcOH}}\text{Hydrazone derivative}
  • Cyclization : Condensation with triethyl orthoformate or trichloroacetic acid forms fused triazolopyrimidine derivatives, such as pyrazolo-triazolo-pyrimidines .

Nucleophilic Aromatic Substitution

The 4-chloro position is highly reactive toward nucleophiles:

  • Amination : Reaction with aniline derivatives at room temperature produces 4-arylaminopyrazolo[3,4-d]pyrimidines, critical for modulating biological activity .

  • Alkylation/Reduction : Substitution with methyl groups or reduction of nitro intermediates enhances pharmacokinetic properties .

Modifications for Biological Activity

Key structural modifications to optimize EGFR inhibition include:

  • Piperazine Substitution : Introduction of 4-methylpiperazine at position 6 improves solubility and target binding .

  • Methoxy-Phenyl Additions : The 1-(4-methoxyphenyl) and N-[3-methoxy-4-(piperazinyl)phenyl] groups enhance hydrophobic interactions with ATP-binding pockets in kinases .

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductApplication
ChlorinationPOCl₃, TMA, reflux4-chloro-pyrazolo[3,4-d]pyrimidineIntermediate for further substitutions
Hydrazone FormationAromatic aldehydes, glacial acetic acidHydrazone derivativesAnticancer agent precursors
Piperazine Functionalization4-methylpiperazine, DMF, 80°C6-(4-methylpiperazinyl) derivativesEGFR inhibitors

Mechanistic Insights

  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine core mimics adenine, competitively inhibiting ATP-binding sites in EGFR .

  • Structure-Activity Relationship (SAR) :

    • Electron-donating groups (e.g., methoxy) on phenyl rings improve binding affinity.

    • Bulky substituents at position 1 reduce off-target effects .

Stability and Compatibility

  • Thermal Stability : The compound remains stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .

  • pH Sensitivity : Degrades under strongly acidic or basic conditions, necessitating neutral pH during synthesis .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing kinase-targeted therapies. Continued exploration of its derivatives may yield novel inhibitors with improved efficacy against resistant cancer phenotypes .

Scientific Research Applications

Cancer Treatment

1H-Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can act as inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. For instance, a study demonstrated that specific derivatives exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cell lines, with some compounds achieving IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .

Enzyme Inhibition

The compound is also explored for its role in enzyme inhibition, which is vital for understanding metabolic pathways relevant to various diseases. Studies suggest that these pyrazolo derivatives can selectively induce cell death in precancerous or cancerous cells through targeted enzyme inhibition .

Mechanistic Studies

Research utilizing 1H-Pyrazolo[3,4-d]pyrimidin-6-amine has provided insights into the mechanisms of action of various biochemical pathways. The compound's ability to inhibit specific enzymes allows researchers to study metabolic disruptions associated with diseases such as cancer and inflammation .

Structural Activity Relationship (SAR) Studies

The structural variations in pyrazolo derivatives are critical for SAR studies, which help identify the most effective compounds for therapeutic use. For example, modifications in the methoxy and piperazine groups have been shown to significantly influence the biological activity of these compounds .

Pesticide Development

There is ongoing research into the use of pyrazolo derivatives as potential pesticides or herbicides. Their ability to inhibit specific biological pathways in pests makes them candidates for developing safer agricultural chemicals that could reduce reliance on traditional pesticides .

Organic Electronics

In material science, 1H-Pyrazolo[3,4-d]pyrimidin-6-amine is being investigated for its properties in creating novel materials, particularly in organic electronics and photonic devices. The unique electronic properties of these compounds may lead to advancements in the development of more efficient electronic materials .

Summary Table of Applications

Application AreaDescriptionExample Findings
Pharmaceutical Development Anticancer agents targeting EGFR and other pathwaysPotent anti-proliferative activity against cancer cell lines with low IC50 values
Biochemical Research Enzyme inhibition studies for metabolic pathway analysisSelective induction of cell death in cancerous cells through targeted inhibition
Agricultural Chemistry Potential use as pesticides or herbicidesDevelopment of safer agricultural chemicals targeting specific biological pathways
Material Science Investigation into properties for organic electronicsAdvancements in electronic materials leveraging unique properties of pyrazolo derivatives

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular processes such as cell cycle progression and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Biological Activity

The compound 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- represents a significant structure in medicinal chemistry due to its diverse biological activities. This compound is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied for its pharmacological potential. This article explores the biological activity of this compound, emphasizing its anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents : Methoxy and piperazine groups attached to the phenyl rings.

This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Tumor Cell Lines : The compound demonstrated significant inhibitory activity against various cancer cell lines. In vitro studies showed that it could induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis indicated that the compound induces apoptosis by affecting the cell cycle and increasing the BAX/Bcl-2 ratio, thereby promoting pro-apoptotic pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated:

  • Broad-Spectrum Activity : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibited antibacterial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The synthesized derivatives showed comparable or superior activity to standard antibiotics in certain cases .
  • Zone of Inhibition : The antibacterial activity was quantitatively assessed through the measurement of inhibition zones, revealing significant effects against multiple bacterial strains .

Other Pharmacological Effects

Beyond anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:

  • Neuroleptic and CNS Effects : Some derivatives have exhibited neuroleptic properties and potential as central nervous system depressants, indicating their versatility in treating various neurological disorders .
  • Antiinflammatory Properties : Recent studies suggest that these compounds may also possess anti-inflammatory activities, making them candidates for treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is critical for optimizing drug design. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect potency and selectivity against different biological targets. For instance:

CompoundIC50 (µM)TargetNotes
1H-Pyrazolo[3,4-d]pyrimidin-6-amine2.24A549 CellsInduces apoptosis
Compound 12b0.016EGFR WTPotent inhibitor
Compound 5i0.3Dual EGFR/VGFR2Effective in MCF-7 model

This table summarizes key findings related to various derivatives' activities against specific targets.

Case Studies

Several case studies illustrate the efficacy of this compound class:

  • Case Study on Apoptosis Induction : A study demonstrated that treatment with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine resulted in a significant increase in apoptotic cells within treated A549 cell populations compared to controls, suggesting its potential as an effective anticancer agent.
  • Antimicrobial Evaluation : Another investigation focused on evaluating the antimicrobial properties against clinical isolates of bacteria showed that several derivatives had zones of inhibition comparable to traditional antibiotics, underscoring their potential as new antimicrobial agents.

Q & A

Q. Basic Synthesis and Optimization

Q: What are the established synthetic routes for this compound, and how can reaction yields be optimized? A: The compound is synthesized via microwave-assisted nucleophilic aromatic substitution. A key protocol involves reacting 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline in isopropanol, catalyzed by HCl in dioxane under microwave irradiation (140°C, 1.5 h). Purification via silica gel chromatography yields the product at 43% . Optimization strategies include exploring alternative solvents (e.g., PEG-400 for greener synthesis ), adjusting stoichiometry, or using NaH in DMF for alkylation steps .

Q. Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the compound’s structure and purity? A: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming chemical environments, such as the methoxyphenyl and piperazinyl substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹). UV-Vis spectroscopy and melting point analysis further validate purity . High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation.

Q. Initial Biological Activity Screening

Q: What biological activities have been reported for this compound in preliminary studies? A: The compound exhibits:

  • Antifungal activity : Inhibits Sclerotinia sclerotiorum at 10 mg/L (83% inhibition) via aza-Wittig/annulation-derived analogs .
  • Kinase inhibition : Binds EGFR with a docking score of −7.41 kcal/mol, interacting with Met793 and Gly796 .
  • Dual-target potential : Acts as an A2A adenosine receptor antagonist and HDAC inhibitor in cancer models .

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications to the pyrazolo[3,4-d]pyrimidine core influence biological activity? A: Key SAR findings:

  • Substituent position : The 4-methoxyphenyl group enhances solubility and target affinity, while the piperazinyl moiety improves blood-brain barrier penetration for CNS targets .
  • Antifungal activity : Methyl groups at R positions (vs. benzyl) increase potency against Botrytis cinerea .
  • Dual-action design : Incorporating furan-2-yl groups balances A2A receptor antagonism and HDAC inhibition .

Q. Computational and Molecular Docking Insights

Q: What computational methods elucidate the compound’s interaction with biological targets like EGFR? A: Molecular docking (e.g., AutoDock Vina) reveals:

  • EGFR binding : The pyrimidine moiety occupies the adenine pocket, forming hydrophobic interactions with Gly796 and a hydrogen bond with Met793 .
  • A2A receptor binding : The piperazinyl group engages in hydrogen bonding with Asn253, critical for antagonism .
  • Docking validation : Compare results with co-crystallized ligands (e.g., EGF ligand score: −7.03 kcal/mol) to assess predictive accuracy .

Q. Addressing Contradictions in Biological Data

Q: How can researchers resolve discrepancies in reported biological activities across studies? A: Contradictions (e.g., varying IC₅₀ values or target selectivity) may arise from:

  • Assay conditions : Standardize protocols (e.g., cell lines, ATP concentrations for kinase assays) .
  • Structural analogs : Differentiate between the parent compound and derivatives (e.g., dichlorophenyl variants show enhanced EGFR inhibition) .
  • Off-target effects : Use phenotypic screening and proteomic profiling to identify secondary targets .

Q. Derivative Design for Therapeutic Expansion

Q: What strategies are used to design derivatives for novel therapeutic applications (e.g., anti-inflammatory or anti-Parkinson’s agents)? A:

  • Anti-inflammatory : Introduce aryloxy/alkoxy groups at the 4-position (e.g., compound 8a ) to modulate COX-2 inhibition .
  • Anti-Parkinson’s : Optimize A2A receptor antagonism by replacing the 4-methoxyphenyl group with nitrobenzyl moieties (e.g., compound 3a ) .
  • Dual-target agents : Combine pyrazolo[3,4-d]pyrimidine with HDAC-inhibiting warheads (e.g., hydroxamic acids) .

Q. Green Chemistry Approaches

Q: Are there environmentally sustainable methods for synthesizing this compound? A: Emerging methods include:

  • Meglumine catalysis : Reduces reaction time and toxicity in multicomponent reactions .
  • Solvent-free conditions : Eliminates DMF/THF via microwave-assisted protocols .
  • PEG-400 as solvent : Enhances reaction efficiency and recyclability .

Q. Analytical Challenges in Purity Assessment

Q: What analytical challenges arise in ensuring compound purity, and how are they addressed? A: Common issues:

  • Byproduct formation : Monitor reactions via TLC/HPLC to detect intermediates (e.g., unreacted 6-chloro precursors) .
  • Residual solvents : Use GC-MS to quantify dioxane/isopropanol residues post-purification .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction to avoid bioactivity variability .

Future Directions and Unanswered Questions

Q: What unresolved questions warrant further investigation? A:

  • Mechanistic clarity : Elucidate the compound’s role in HDAC inhibition vs. kinase selectivity .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability in animal models .
  • Resistance mechanisms : Study mutations in EGFR or A2A receptors that reduce compound efficacy .

Properties

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28)

InChI Key

MWYFHEYFOMQIDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC

Origin of Product

United States

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